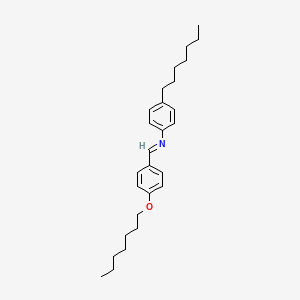
4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE
概要
説明
4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE: is an organic compound with the molecular formula C27H39NO and a molecular weight of 393.6047 g/mol . This compound is known for its unique chemical structure, which includes a heptyloxybenzylidene group and a heptylaniline group. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy or heptylaniline groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene or aniline derivatives.
科学的研究の応用
4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- p-Octyloxybenzylidene p-octylaniline
- p-Hexyloxybenzylidene p-hexyaniline
- p-Pentyloxybenzylidene p-pentylaniline
Comparison: 4-HEPTYLOXYBENZYLIDENE 4-HEPTYLANILINE is unique due to its specific heptyloxy and heptylaniline groups, which confer distinct chemical and physical properties. Compared to similar compounds with different alkyl chain lengths, this compound may exhibit different solubility, melting point, and reactivity. These differences can influence its suitability for various applications, making it a valuable compound in scientific research .
特性
IUPAC Name |
1-(4-heptoxyphenyl)-N-(4-heptylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-3-5-7-9-11-13-24-14-18-26(19-15-24)28-23-25-16-20-27(21-17-25)29-22-12-10-8-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRAHPUNPGQELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39777-22-5 | |
| Record name | p-Heptyloxybenzylidene p-heptylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-p-heptyloxybenzylidene-p-heptylaniline particularly suitable for observing dislocations in liquid crystals?
A1: N-p-heptyloxybenzylidene-p-heptylaniline exhibits a second-order smectic A-to-smectic C phase transition. This type of transition allows for the gradual visualization of dislocations as the transition temperature is approached from either direction []. This gradual change in visibility is key for observing and understanding the behavior of dislocations.
Q2: How does the research leverage the smectic A-to-smectic C transition to study dislocations?
A2: The research utilizes micrographs taken at small temperature intervals around the transition point []. As the transition is approached, the dislocations, which are normally difficult to observe, become progressively more visible. This approach enables researchers to directly observe and analyze the characteristics of dislocations in a controlled manner.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


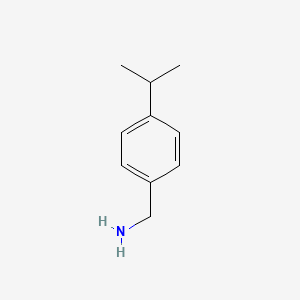
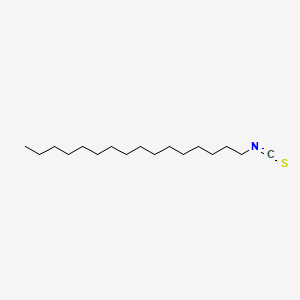

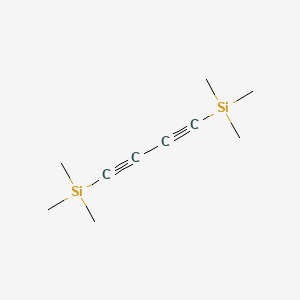
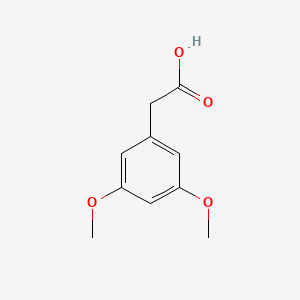
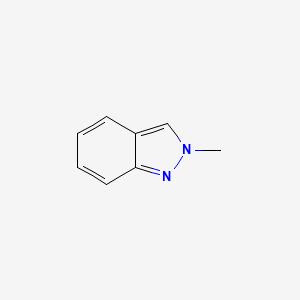

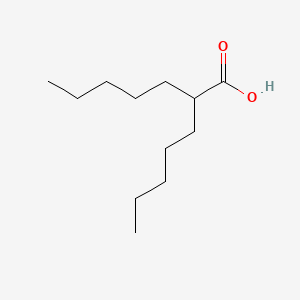
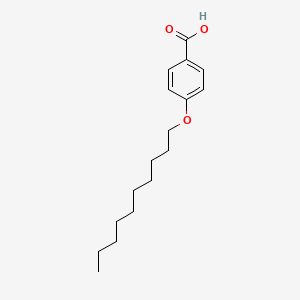



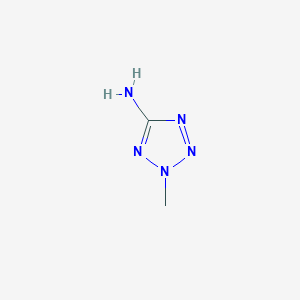
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)
